molecular formula C11H8Cl2O2 B2550577 (5-(2,4-Dichlorophenyl)furan-2-yl)methanol CAS No. 292644-30-5

(5-(2,4-Dichlorophenyl)furan-2-yl)methanol

Cat. No.: B2550577
CAS No.: 292644-30-5
M. Wt: 243.08
InChI Key: GTXVKLIDWYHAAS-UHFFFAOYSA-N
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Description

(5-(2,4-Dichlorophenyl)furan-2-yl)methanol is a chemical compound with the molecular formula C11H8Cl2O2 It is a member of the furan family, characterized by a furan ring substituted with a 2,4-dichlorophenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2,4-Dichlorophenyl)furan-2-yl)methanol typically involves the reaction of 2,4-dichlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base, followed by reduction. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(5-(2,4-Dichlorophenyl)furan-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium methoxide in methanol

Major Products Formed

    Oxidation: (5-(2,4-Dichlorophenyl)furan-2-yl)carboxylic acid

    Reduction: this compound

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(5-(2,4-Dichlorophenyl)furan-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-(2,4-Dichlorophenyl)furan-2-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (5-(3,4-Dichlorophenyl)furan-2-yl)methanol
  • (5-(2,4-Dichlorophenyl)furan-2-yl)carboxylic acid
  • (5-(2,4-Dichlorophenyl)furan-2-yl)amine

Uniqueness

(5-(2,4-Dichlorophenyl)furan-2-yl)methanol is unique due to the presence of both a furan ring and a 2,4-dichlorophenyl group, which confer specific chemical and biological properties. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

[5-(2,4-dichlorophenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2O2/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-5,14H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXVKLIDWYHAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292644-30-5
Record name (5-(2,4-DICHLOROPHENYL)-2-FURYL)METHANOL
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